molecular formula C19H22Cl2N2O2S B11509346 1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine

Cat. No.: B11509346
M. Wt: 413.4 g/mol
InChI Key: FVZQPCYGCUGLFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two aromatic rings, one of which is substituted with two chlorine atoms, and the other with an isopropyl group and a sulfonyl group The piperazine ring serves as a central scaffold, linking these two aromatic systems

Preparation Methods

The synthesis of 1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 4-isopropylbenzenesulfonyl chloride.

    Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the starting materials.

    Substitution Reactions: The aromatic rings are functionalized through substitution reactions to introduce the chlorine atoms and the isopropyl group.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity and leading to physiological effects.

    Pathways: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and neurotransmission.

The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2,5-Dichlorophenyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:

    1-(2,5-Dichlorophenyl)piperazine: Lacks the sulfonyl and isopropyl groups, resulting in different chemical and biological properties.

    4-[(4-Isopropylphenyl)sulfonyl]piperazine:

    1-(2,5-Dichlorophenyl)-4-phenylpiperazine: Contains a phenyl group instead of the sulfonyl and isopropyl groups, leading to variations in its chemical behavior and uses.

Properties

Molecular Formula

C19H22Cl2N2O2S

Molecular Weight

413.4 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-propan-2-ylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H22Cl2N2O2S/c1-14(2)15-3-6-17(7-4-15)26(24,25)23-11-9-22(10-12-23)19-13-16(20)5-8-18(19)21/h3-8,13-14H,9-12H2,1-2H3

InChI Key

FVZQPCYGCUGLFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.